molecular formula C18H18O4 B155418 3-Prenyl-2,4,6-trihydroxybenzophenone CAS No. 93796-20-4

3-Prenyl-2,4,6-trihydroxybenzophenone

Cat. No. B155418
CAS RN: 93796-20-4
M. Wt: 298.3 g/mol
InChI Key: WKFZVPVRFGJMEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydroxybenzophenone derivatives is a topic of interest due to their potential applications. For instance, a new strategy involving a palladium-catalyzed cross-coupling reaction has been developed for the synthesis of 3-hydroxybenzo[c]phenanthrene and 12-hydroxybenzo[g]chrysene, which are phenolic compounds and key intermediates for the synthesis of carcinogenic metabolites . This method demonstrates the utility of palladium-catalyzed reactions in synthesizing complex hydroxybenzophenone derivatives, which could potentially be applied to the synthesis of 3-Prenyl-2,4,6-trihydroxybenzophenone.

Molecular Structure Analysis

The molecular structure of hydroxybenzophenone derivatives can be complex, and their assembly can be influenced by various factors, including the presence of water molecules. A study on a monohydrate pseudopolymorph of 3,4-dihydroxybenzophenone revealed that the crystal packing is stabilized by classical intermolecular O-H...O hydrogen bonds, forming a three-dimensional network . This suggests that the molecular structure of 3-Prenyl-2,4,6-trihydroxybenzophenone could also exhibit interesting hydrogen bonding patterns that influence its crystal structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of hydroxybenzophenone derivatives can include bromination, diazo reactions, and hydrolysis, as demonstrated in the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid . These reactions are crucial for introducing functional groups and modifying the benzophenone core structure. Similar reactions may be involved in the synthesis and modification of 3-Prenyl-2,4,6-trihydroxybenzophenone.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Prenyl-2,4,6-trihydroxybenzophenone are not directly reported in the provided papers, the properties of related compounds can provide some insights. For example, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid resulted in a high yield and purity under optimal conditions . This indicates that with careful control of reaction conditions, it is possible to synthesize hydroxybenzophenone derivatives with high purity, which is important for their practical applications.

Scientific Research Applications

Synthesis and Derivative Formation

  • 3-Prenyl-2,4,6-trihydroxybenzophenone can be synthesized from 2,4,6-Trihydroxybenzophenone through prenylation, leading to the formation of various derivatives including naturally occurring benzophenones like vismiaphenone A and B, and isovismiaphenone B (Pathak & Khanna, 1982).

Biological Activities and Applications

  • The compound has been found in extracts of fruits like Clusia multiflora, suggesting its natural occurrence and potential biological significance (Gonzalez, Olivares, & Monache, 1995).
  • In a study involving Hypericum sampsonii, several derivatives including 3-prenyl-2,4,6-trihydroxybenzophenone were isolated, highlighting its relevance in the natural product chemistry of medicinal plants (Lin & Wu, 2003).
  • A notable application in synthetic chemistry was shown in the synthesis of robustic acid and related compounds, where 3-prenyl-2,4,6-trihydroxybenzophenone derivatives played a crucial role (Jain & Jain, 1973).
  • The cytotoxic activity of low molecular weight polyphenols, including derivatives of 3-prenyl-2,4,6-trihydroxybenzophenone, has been explored for potential therapeutic applications against various human tumor cell lines (Fukai et al., 2000).
  • Additionally, the synthesis of artepillin C, a biologically active constituent of propolis, has been achieved through methods involving prenylation of phenols, where derivatives of 3-prenyl-2,4,6-trihydroxybenzophenone could be relevant (Uto et al., 2002).

Safety And Hazards

After handling 3-Prenyl-2,4,6-trihydroxybenzophenone, it is recommended to wash thoroughly. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. It should be kept away from sources of ignition and prolonged or repeated exposure should be avoided .

properties

IUPAC Name

phenyl-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-11(2)8-9-13-14(19)10-15(20)16(18(13)22)17(21)12-6-4-3-5-7-12/h3-8,10,19-20,22H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFZVPVRFGJMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Prenyl-2,4,6-trihydroxybenzophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
V Mzozoyana, FR van Heerden - Synthetic Communications, 2017 - Taylor & Francis
Biologically active phenyl[3-(3,7-dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]methanone (2) and phenyl[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]methanone (3) were …
Number of citations: 2 www.tandfonline.com
A Klamrak, J Nabnueangsap, N Nualkaew - Molecules, 2021 - mdpi.com
The synthesis of natural products by E. coli is a challenging alternative method of environmentally friendly minimization of hazardous waste. Here, we establish a recombinant E. coli …
Number of citations: 5 www.mdpi.com
M Nagia, M Gaid, E Biedermann, T Fiesel… - New …, 2019 - Wiley Online Library
Polyprenylated acylphloroglucinol derivatives, such as xanthones, are natural plant products with interesting pharmacological properties. They are difficult to synthesize chemically. …
Number of citations: 23 nph.onlinelibrary.wiley.com
YR Lee, JH Kim, CS Yong, JS Im… - Bulletin of the Korean …, 2008 - koreascience.kr
School of Chemical Engineering and Technology, Yeungnam University, Gyeongsan 712-749, Korea.* E-mail: yrlee@ yu. ac. kr ‘College of Pharmacy, Yeungnam University, …
Number of citations: 8 koreascience.kr
M Nagia - 2018 - … Universität Braunschweig, 2018
Number of citations: 0

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